2-Phenylphenanthrene

GC-MS identification Retention index Isomer separation

2-Phenylphenanthrene (C₂₀H₁₄, MW 254.33) is a polycyclic aromatic hydrocarbon (PAH) composed of a phenanthrene core substituted with a phenyl group at the 2-position. Unlike the sterically hindered 4- and 9-phenyl isomers, the 2-substitution pattern preserves near-planar π-conjugation between the phenyl ring and the phenanthrene nucleus, with a computed torsion-angle minimum of approximately 40°.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 4325-77-3
Cat. No. B13823639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylphenanthrene
CAS4325-77-3
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
InChIInChI=1S/C20H14/c1-2-6-15(7-3-1)17-12-13-20-18(14-17)11-10-16-8-4-5-9-19(16)20/h1-14H
InChIKeyOSOLELDZBFOFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylphenanthrene (CAS 4325-77-3) — Positional Isomer Identity for Geochemical Tracers and Synthetic Intermediates


2-Phenylphenanthrene (C₂₀H₁₄, MW 254.33) is a polycyclic aromatic hydrocarbon (PAH) composed of a phenanthrene core substituted with a phenyl group at the 2-position. Unlike the sterically hindered 4- and 9-phenyl isomers, the 2-substitution pattern preserves near-planar π-conjugation between the phenyl ring and the phenanthrene nucleus, with a computed torsion-angle minimum of approximately 40° [1]. This near-planar geometry, combined with high thermodynamic stability among the five positional phenylphenanthrene isomers, underpins the compound's preferential accumulation in geological samples and its distinct chromatographic retention behavior [2].

Geochemical maturity tracer using the phenylphenanthrene ratio
GC-MS isomer identification by highest retention marker on HP-5MS
Synthetic scaffold for non-steroidal estrogen analog development
Near-planar core for organic scintillator solute research

Why Generic ‘Phenylphenanthrene’ Substitution Fails — Position-Specific Stability, Retention, and Detection Windows for 2-Phenylphenanthrene


The five positional isomers of phenylphenanthrene (1-, 2-, 3-, 4-, and 9-PhP) share identical molecular formula and mass (m/z 254), making them indistinguishable by nominal mass spectrometry alone. However, their thermodynamic stabilities, GC elution sequences, and dihedral angles differ substantially. In geological maturation, 2-PhP and 3-PhP progressively dominate over the sterically hindered 4-PhP and 9-PhP, such that at vitrinite reflectance ≥1.2% Rr, only 2-PhP and 3-PhP persist as major components . On a standard HP-5MS column, the elution order is 4-PhP → 9-PhP → 1-PhP → 3-PhP → 2-PhP, with 2-PhP exhibiting the highest retention index [1]. Substituting one isomer for another without chromatographic verification therefore risks misidentification and erroneous maturity interpretations.

Identical nominal mass (m/z 254) across phenylphenanthrene isomers masks misassignment without chromatographic verification
Different elution order and thermal stability; substituting a less stable isomer may skew maturity ratio interpretation
Isomer-specific synthetic pathways may not transfer; 2-PhP scaffold may not be replaced by 4- or 9-PhP in documented derivatization

2-Phenylphenanthrene — Quantitative Differentiation Evidence Against Its Closest Positional Isomer Analogs


Kovats Retention Index on HP-5MS — 2-PhP vs. 9-PhP Chromatographic Resolution

On an HP-5MS capillary column, 2-phenylphenanthrene exhibits a Kovats retention index (RI) of 424, whereas the 9-phenyl isomer elutes earlier with an RI of 405–406 [1] [2]. This ΔRI of +18 to +19 units corresponds to a significant difference in relative retention time, enabling unambiguous chromatographic separation of these co-mass isomers .

Kovats RI (HP-5MS)
Head-to-head
2-PhP: RI = 424
9-PhP: RI = 405–406
ΔRI = +18 to +19
Supports unambiguous GC-MS peak assignment
HP-5MS, helium carrier gas, temperature-programmed
GC-MS identification Retention index Isomer separation

Thermodynamic Stability Dominance in Geological Maturation — 2-PhP vs. 4-PhP and 9-PhP Survival

At advanced stages of thermal maturation (vitrinite reflectance Rr ≥ 1.2%), 2-phenylphenanthrene and 3-phenylphenanthrene are the dominant surviving isomers, while 4-phenylphenanthrene and 9-phenylphenanthrene drop to detection-limit concentrations . The absolute concentration of 2-PhP increases abruptly at a burial depth of approximately 3100 m, coinciding with the onset of intensive C₁₅₊ hydrocarbon generation [1].

Maturity Survival Rank
Head-to-head
2-PhP: major component at Rr ≥ 1.2%
4-PhP & 9-PhP: below detection limit
Rank: 2-PhP / 3-PhP > 1-PhP > 9-PhP / 4-PhP
Authentic 2-PhP standard needed for reliable PhP ratio calibration
Lacustrine shales, Rr 0.3–1.4%, HP-5MS GC-MS
Organic geochemistry Maturity indicator Isomer stability

Torsion Angle and Near-Planarity Advantage — 2-PhP vs. 9-PhP Molecular Geometry

DFT calculations at the B3LYP/6-31Gd level indicate that the phenyl-group torsion angle minimum for 2-phenylphenanthrene is approximately 40°, whereas 9-phenylphenanthrene adopts a significantly larger dihedral angle of 45–60° due to steric interactions with the H(10) proton [1]. NMR-derived estimates for 9-PhP place the dihedral angle at approximately 45–60°, consistent with computational predictions, while 2-PhP maintains greater co-planarity [2].

Torsion Angle
Cross-study comparable
2-PhP: θ ≈ 40° (DFT)
9-PhP: θ ≈ 45–60° (NMR)
Δ ≈ 5–20° more planar
Greater π-conjugation may influence UV/fluorescence properties
DFT/B3LYP/6-31Gd; 60 MHz ¹H NMR in CS₂
Computational chemistry DFT Molecular conformation

Proven Synthetic Utility — 2-Phenylphenanthrene as a Precursor for Bioactive Estrogen Derivatives

2-Phenylphenanthrene serves as the direct precursor for synthesizing 2-(p-methoxyphenyl)-3-keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene, a key intermediate in the preparation of non-steroidal synthetic estrogens [1]. The UV absorption maximum of this derivative at 330 nm closely matches that of the 1-substituted isomer, confirming the regiospecificity of the 2-phenyl substitution pattern [1]. The synthesis proceeds from 2-aryl-3,4-dihydrophenanthrenes, and 2-PhP has also been converted into 2,2′-bis(hydroxymethyl)-p-terphenyls and p-quaterphenyls of interest for liquid scintillator development .

Synthetic Utility
Class-level inference
2-PhP → hexahydrophenanthrene estrogen precursors
Other isomers: no reported pathway
Provides documented synthetic entry point
Qualitative differentiation; based on Juday (1953) route
Medicinal chemistry Synthetic intermediate Estrogen analogs

Elution Order and Relative Retention — 2-PhP as the Highest-Retaining Phenylphenanthrene Isomer

On a 5% phenyl-substituted methylpolysiloxane capillary column (HP-5MS), the elution order for phenylphenanthrene isomers is strictly: 4-PhP (earliest) < 9-PhP < 1-PhP < 3-PhP < 2-PhP (latest) . This sequence has been confirmed by multiple independent studies using authentic synthesized standards [1]. The elution position of 2-PhP as the final peak in the m/z 254 chromatogram provides a definitive retention marker for method validation.

GC Elution Order
Head-to-head
Sequence: 4-PhP → 9-PhP → 1-PhP → 3-PhP → 2-PhP (last)
2-PhP: highest retention, fully resolved
Enables single-point retention-index locking with 2-PhP standard
HP-5MS, DB-35MS, DB-17MS columns confirmed
Chromatography Isomer separation Analytical standard

Validated 2-Phenylphenanthrene Application Scenarios — Where Isomer Identity Directly Determines Data Integrity


Geochemical Maturity Assessment Using the Phenylphenanthrene Ratio

Organic geochemistry laboratories rely on the Phenylphenanthrene Ratio (2-PhP + 3-PhP)/Σ(all five PhP isomers) as a thermal-maturity indicator for source rocks. Because 2-PhP and 3-PhP are the thermodynamically stable end-member isomers that persist beyond Rr 1.2%, the ratio increases monotonically with burial depth [1]. Using an authenticated 2-PhP standard ensures that the numerator of the ratio is correctly quantified; confusion with 4-PhP or 9-PhP (which co-elute in different positions and disappear at high maturity) would systematically depress the ratio and underestimate maturity [2].

GC-MS Reference Standard for m/z 254 Isomer Identification in Environmental PAH Monitoring

Environmental analytical laboratories performing GC-MS screening of PAHs in sediment, soil, or air particulate extracts encounter a cluster of m/z 254 isomers. The highest-retention peak in the m/z 254 extracted-ion chromatogram on an HP-5MS column is diagnostic for 2-PhP (RI = 424) [1]. A certified 2-PhP reference standard allows single-point retention-index calibration, enabling laboratories to assign the other four isomer peaks by their known relative retention order without purchasing the full isomer set [2].

Medicinal Chemistry Scaffold for Non-Steroidal Estrogen Analog Synthesis

Academic and pharmaceutical medicinal chemistry groups investigating phenanthrene-based estrogen receptor modulators can use 2-PhP as a validated starting material. The Juday (1953) synthesis route has been demonstrated to produce 2-(p-methoxyphenyl)-3-keto-7-methoxy-hexahydrophenanthrene — a compound with a UV absorption maximum at 330 nm, characteristic of the 2-phenyl substitution pattern — providing a reproducible entry point for structure–activity relationship (SAR) studies [1].

Liquid Scintillator Solute Development Based on Near-Planar Arylphenanthrene Cores

The near-planar geometry of 2-PhP (torsion angle ~40°) preserves π-conjugation across the biphenyl-type linkage, a structural feature correlated with higher scintillation efficiency in earlier Kallmann-parameter studies of 2-arylphenanthrenes [1]. Researchers developing organic scintillator cocktails can select 2-PhP as a core solute scaffold whose synthetic derivatization pathways to p-terphenyl and p-quaterphenyl analogs are already documented [2], reducing the synthetic burden for new scintillator candidate screening.

Application
Selection Property
Validation Focus
Geochemical Maturity Assessment
Isomer-specific thermal stability profile
PhP ratio calibration with authenticated 2-PhP standard
GC-MS Reference Standard for m/z 254 Isomers
Highest retention marker on HP-5MS column
Single-point retention-index locking for isomer assignment
Medicinal Chemistry Scaffold
Validated synthetic entry point (Juday 1953)
UV spectral benchmark confirmation of regiospecificity
Organic Scintillator Solute Development
Near-planar geometry preserving π-conjugation
Documented derivatization pathways to p-terphenyl analogs
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